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Compound of Interest

Compound Name:
2-Bromo-3-

(trifluoromethyl)benzonitrile

Cat. No.: B1344012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of

pharmaceuticals and agrochemicals. This document details the available data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

offering insights into the structural confirmation of the molecule.

Core Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources. While a

complete, unified dataset from a single source is not readily available in the public domain, the

following tables summarize the known and predicted spectral information for 2-Bromo-3-
(trifluoromethyl)benzonitrile.

Physical and Chemical Properties
Property Value

Chemical Formula C₈H₃BrF₃N

Molecular Weight 250.02 g/mol

CAS Number 914637-07-3
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Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹)

Nitrile (C≡N) Stretch ~2220

C-F Stretch 1300 - 1100

C-Br Stretch 600 - 500

Table 1: Key IR absorption bands for 2-Bromo-3-(trifluoromethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified ¹H and ¹³C NMR data for 2-Bromo-3-
(trifluoromethyl)benzonitrile are not widely published. However, predicted values and data

from structurally similar compounds can provide valuable guidance for spectral interpretation.

¹H NMR (Predicted)

Proton Chemical Shift (ppm) Multiplicity

Aromatic-H 7.5 - 8.0 m

Table 2: Predicted ¹H NMR data for 2-Bromo-3-(trifluoromethyl)benzonitrile.

¹³C NMR (Predicted)

Carbon Chemical Shift (ppm)

C-Br 115 - 125

C-CN 110 - 120

C-CF₃ 120 - 130 (q)

CF₃ 120 - 125 (q)

Aromatic C-H 125 - 140

Aromatic C (quaternary) 130 - 150
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Table 3: Predicted ¹³C NMR data for 2-Bromo-3-(trifluoromethyl)benzonitrile. Note: 'q'

denotes a quartet, a splitting pattern caused by the fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)
Detailed fragmentation data for 2-Bromo-3-(trifluoromethyl)benzonitrile is not readily

available. However, the molecular ion peak would be expected to show a characteristic isotopic

pattern due to the presence of bromine.

Ion m/z (relative abundance)

[M]⁺ 249 (approx. 100%)

[M+2]⁺ 251 (approx. 98%)

Table 4: Expected molecular ion peaks in the mass spectrum of 2-Bromo-3-
(trifluoromethyl)benzonitrile, showing the characteristic isotopic pattern for a compound

containing one bromine atom.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. These should be adapted based on the specific instrumentation and

laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-3-
(trifluoromethyl)benzonitrile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an

NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Scan a wide mass-to-charge (m/z) range to detect the molecular ion and any

fragment ions.

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the

presence of bromine. Examine the fragmentation pattern to gain further structural

information.

Visualization of Spectroscopic Data Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of

spectroscopic data for 2-Bromo-3-(trifluoromethyl)benzonitrile.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Logical Relationships in Spectroscopic Data
The following diagram illustrates the logical connections between the different types of

spectroscopic data in confirming the structure of 2-Bromo-3-(trifluoromethyl)benzonitrile.

Logical Relationships in Spectroscopic Data

NMR Data IR Data MS Data

2-Bromo-3-(trifluoromethyl)benzonitrile
Structure

1H NMR
(Aromatic Protons)

confirms

13C NMR
(Carbon Skeleton, CF3)

confirms

Nitrile Stretch
(~2220 cm-1)

confirms

C-F Stretch
(1300-1100 cm-1)

confirms

C-Br Stretch
(600-500 cm-1)

confirms

Molecular Ion
(m/z 249/251)

confirms
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Caption: Interrelation of Spectroscopic Data.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 2-
Bromo-3-(trifluoromethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1344012#spectroscopic-data-nmr-ir-ms-of-2-bromo-
3-trifluoromethyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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